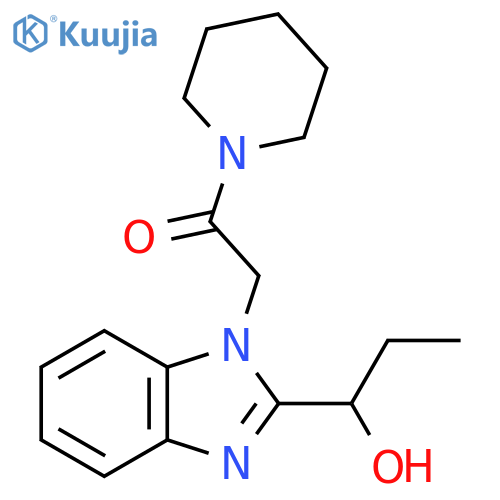Cas no 890640-94-5 (2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-oneは、ベンゾジアゾール骨格とピペリジン環を有する複雑な有機化合物です。分子内にヒドロキシプロピル基を有することから、高い極性と水溶性を示す可能性があります。この構造は医薬品中間体としての利用が期待され、特に神経系に作用する薬剤の合成において有用な前駆体となることが考えられます。ベンゾジアゾール部分は芳香族特性を、ピペリジン部分は塩基性を付与しており、分子設計の柔軟性が特徴です。また、ヒドロキシル基の存在により、さらなる化学修飾が可能な点が合成化学的に有利です。精密な分子構造が要求される高機能材料の開発においても潜在的な応用価値があります。

890640-94-5 structure
商品名:2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one
- 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
- AT-057/43468625
- AKOS000272572
- AKOS016040886
- 1-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1-propanol
- 2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
- 890640-94-5
- 2-(2-(1-hydroxypropyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone
- 2-[2-(hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one
- F3243-0562
- VU0607014-1
-
- インチ: 1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3
- InChIKey: ZQVJSFUINFHYSG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C2C=CC=CC=2N=C1C(CC)O)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 301.17902698g/mol
- どういたいしつりょう: 301.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.4Ų
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3243-0562-1mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-30mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-2μmol |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-5mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-3mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-10μmol |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-20μmol |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-2mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-4mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3243-0562-10mg |
2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
890640-94-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
890640-94-5 (2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 157047-98-8(Benzomalvin C)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬